molecular formula C13H22Br2Cl2N2 B605978 N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide CAS No. 138356-21-5

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide

Cat. No.: B605978
CAS No.: 138356-21-5
M. Wt: 437.0 g/mol
InChI Key: WOALTFHGLDVJHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BD 1047 dihydrobromide involves the reaction of 3,4-dichlorophenethylamine with N,N-dimethyl-2-chloroethylamine hydrochloride. The reaction is typically carried out in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The resulting product is then treated with hydrobromic acid to yield BD 1047 dihydrobromide .

Industrial Production Methods

Industrial production of BD 1047 dihydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

BD 1047 dihydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives of BD 1047 dihydrobromide with different alkyl or aryl groups .

Scientific Research Applications

Properties

IUPAC Name

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALTFHGLDVJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Br2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662758
Record name N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138356-21-5
Record name N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138356-21-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does BD 1047 dihydrobromide interact with sigma receptors, and what are the downstream effects observed in the study?

A1: BD 1047 dihydrobromide acts as a sigma 1 (σ1) receptor antagonist []. In the study, pre-treatment with BD 1047 dihydrobromide effectively blocked the effects of the σ1 receptor agonist Afobazole on lymphatic vessel contractility. This suggests that BD 1047 dihydrobromide competitively binds to the σ1 receptor, preventing Afobazole from binding and exerting its effects on intracellular calcium levels and ultimately, lymphatic vessel contraction.

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